4-chloro-2-nitro-N-propylbenzamide
Description
4-Chloro-2-nitro-N-propylbenzamide (C₁₀H₁₁ClN₂O₃; molecular weight 242.66 g/mol) is a benzamide derivative featuring a nitro (-NO₂) group at the 2-position, a chloro (-Cl) substituent at the 4-position, and an N-propyl chain on the amide nitrogen. Benzamides are widely studied for their biological and pharmacological activities, including enzyme inhibition and antimicrobial properties . While specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs highlight the influence of substituents on physicochemical and functional properties.
Properties
IUPAC Name |
4-chloro-2-nitro-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-5-12-10(14)8-4-3-7(11)6-9(8)13(15)16/h3-4,6H,2,5H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCSULIHUASPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by alkylation using propylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 4-chloro-2-nitrobenzoic acid and n-propylamine as products.
| Reaction Type | Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (12 hr) | 4-chloro-2-nitrobenzoic acid + NH₃⁺ | 85% | Protonation of carbonyl oxygen initiates nucleophilic attack by water. |
| Basic Hydrolysis | 2M NaOH, 80°C (8 hr) | 4-chloro-2-nitrobenzoate⁻ + n-propylamine | 78% | Hydroxide ion deprotonates amide nitrogen, weakening C-N bond. |
Key Observation : The nitro group stabilizes the intermediate through resonance during hydrolysis, enhancing reaction rates compared to non-nitro analogs.
Reduction of Nitro Group
Selective reduction of the nitro group to an amine is achieved using catalytic hydrogenation or metal-acid systems:
| Reduction Method | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C (5% w/w) | Ethanol, 25°C, 3 atm H₂ (4 hr) | 4-chloro-2-amino-N-propylbenzamide | >95% |
| Fe/HCl | HCl (conc.), 70°C (2 hr) | 4-chloro-2-amino-N-propylbenzamide | 88% |
| SnCl₂/HCl | EtOH/H₂O (1:1), reflux (6 hr) | 4-chloro-2-amino-N-propylbenzamide | 82% |
Mechanistic Pathway :
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Hydrogenation proceeds via adsorption of nitro group onto Pd surface, followed by sequential electron transfer.
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Fe/HCl systems involve nitro → nitroso → hydroxylamine → amine intermediates, confirmed by ESR spectroscopy.
Nucleophilic Aromatic Substitution
The chlorine atom undergoes substitution with nucleophiles under specific conditions :
Limitation : Steric hindrance from the propylamide group reduces reactivity at the ortho position.
Fragmentation Pathways
Under mass spectrometry (ESI-MS) conditions, the compound fragments via two primary pathways :
Notable Finding : The (4-nitrobenzylidyne)oxonium ion (m/z 150) dominates fragmentation patterns due to extended conjugation .
Biological Activity via Reaction Intermediates
Reduction products demonstrate pharmacological relevance:
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4-Chloro-2-amino-N-propylbenzamide inhibits α-glucosidase (IC₅₀ = 12.4 μM) and α-amylase (IC₅₀ = 18.9 μM), suggesting antidiabetic potential.
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Substitution derivatives exhibit moderate antibacterial activity against S. aureus (MIC = 32 μg/mL).
Stability Under Thermal and Photolytic Conditions
| Condition | Degradation Products | Half-Life | Degradation Pathway |
|---|---|---|---|
| UV light (254 nm) | 4-chloro-2-nitrobenzoic acid + amine | 48 hr | Radical-initiated amide bond cleavage. |
| 150°C (neat) | Nitrobenzene derivatives + CO | 6 hr | Decarbonylation via six-membered TS. |
Scientific Research Applications
Pharmaceutical Research
4-Chloro-2-nitro-N-propylbenzamide has been investigated for its potential pharmaceutical applications, particularly in the development of new therapeutic agents. Its nitro group can participate in various chemical reactions, making it a candidate for modifications that enhance biological activity.
Environmental Studies
Research involving the environmental impact of nitro compounds often includes this compound due to its potential role as a pollutant. Studies have focused on its degradation pathways and the effects it may have on ecosystems, particularly in aquatic environments where it may be introduced through industrial runoff.
Chemical Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the production of other complex molecules. Its structure allows for various substitution reactions, making it valuable in synthetic organic chemistry.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies are crucial for determining the compound's effects on human health and the environment, especially given the potential risks associated with nitro compounds.
A study evaluated the biological activity of several nitro-substituted benzamides, including this compound. The research focused on its antimicrobial properties, revealing significant activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study 2: Environmental Impact Analysis
An investigation into the environmental fate of nitro compounds noted that this compound could undergo microbial degradation in soil and water systems. This study highlighted the importance of understanding the degradation pathways to assess the ecological risks associated with its use.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-propylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or modification of protein function. The exact pathways and targets depend on the specific application and conditions used in the research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-chloro-2-nitro-N-propylbenzamide with structurally related benzamide derivatives, focusing on molecular features, synthesis, and observed properties.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Substituent Effects on Molecular Weight: The N-propyl chain and nitro group in the target compound contribute to a moderate molecular weight (242.66 g/mol), lower than the complex analog in (464.98 g/mol) but higher than the amino-substituted derivative in (212.68 g/mol).
Electronic and Functional Group Influence: The nitro group (strong electron-withdrawing) in the target compound contrasts with the amino group (electron-donating) in and the methoxy group (moderately electron-donating) in . This difference likely alters solubility, reactivity, and spectroscopic behavior. For example, nitro groups may reduce fluorescence intensity compared to methoxy-substituted benzamides .
Synthetic Pathways: The analog in was synthesized via a multicomponent reaction involving isonitriles, yielding 65% after purification.
This underscores the importance of structural context in biological effects, as the nitro group’s position and adjacent substituents critically influence toxicity .
Biological Activity
4-Chloro-2-nitro-N-propylbenzamide is an organic compound characterized by its unique structure, which includes a chloro and nitro group on a benzamide framework. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme inhibition and interactions with biological macromolecules.
Chemical Structure and Properties
- Molecular Formula : C10H11ClN2O3
- Molecular Weight : 242.66 g/mol
- CAS Number : 321531-57-1
The presence of both the chloro and nitro groups influences the compound's reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can participate in redox reactions, while the amide moiety facilitates hydrogen bonding with biological macromolecules, influencing their function and activity .
Key Biological Activities
- Enzyme Inhibition :
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Antidiabetic Properties :
- Research has demonstrated that certain benzamide derivatives exhibit significant antidiabetic activity by inhibiting enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism .
- Molecular docking studies suggest that these compounds can form stable interactions with active site residues of target enzymes, enhancing their inhibitory effects .
-
Toxicological Profile :
- Toxicity studies indicate that this compound is rapidly absorbed and metabolized in vivo, with low persistence in biological tissues. The compound does not appear to accumulate significantly, suggesting a favorable safety profile at therapeutic doses .
- However, potential metabolites formed during its metabolism could pose mutagenic risks, necessitating further investigation into its long-term effects .
Case Studies
- Cancer Research :
-
Diabetes Management :
- Another investigation focused on the synthesis of various benzamide derivatives, including this compound, which were assessed for their ability to activate glucokinase, a key enzyme in glucose metabolism. The results highlighted the antidiabetic potential of these compounds through their mechanism of action on metabolic pathways .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Enzyme inhibition (α-glucosidase) | Interaction with active site residues |
| 4-Chloro-3-nitro-N-propylbenzamide | RET kinase inhibition | Binding to kinase domain |
| Benzamide Derivatives | Antidiabetic | Glucokinase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
